molecular structure of C.I. Disperse Orange 25
molecular structure of C.I. Disperse Orange 25
An In-Depth Technical Guide to C.I. Disperse Orange 25
This technical guide provides a comprehensive overview of the molecular structure, synthesis, physicochemical properties, and characterization of C.I. Disperse Orange 25 (CAS No. 31482-56-1), an azo dye of significant industrial importance. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Molecular Structure and Identification
C.I. Disperse Orange 25 is a monoazo dye, characterized by a single azo group (-N=N-) linking a nitrophenyl group to an N-ethyl-N-cyanoethylaniline moiety.[1][2][3] This structure is responsible for its characteristic color and its application as a disperse dye for hydrophobic fibers.[1][4] The IUPAC name for this compound is 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Common Name | C.I. Disperse Orange 25 |
| C.I. Number | 11227 |
| CAS Number | 31482-56-1 |
| Molecular Formula | C₁₇H₁₇N₅O₂ |
| Molecular Weight | 323.35 g/mol |
| IUPAC Name | 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile |
| SMILES | CCN(CCC#N)c1ccc(cc1)\N=N\c2ccc(cc2)--INVALID-LINK--=O |
| InChI Key | ZSPPPAFDNHYXNW-FMQUCBEESA-N |
Physicochemical and Spectroscopic Properties
Disperse Orange 25 is an orange-red to maroon uniform powder. Like most disperse dyes, it has very low solubility in water but can be used to dye hydrophobic fibers such as polyester. Its stable chemical structure and a significant dipole moment also make it a candidate for applications in non-linear optics (NLO).
Table 2: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid, orange-red uniform powder | |
| Melting Point | 170 °C (decomposes) | |
| Boiling Point (Predicted) | 555.0 ± 45.0 °C | |
| Density (Predicted) | 1.19 g/cm³ | |
| λmax (UV-Vis) | 457 nm |
| λmax (UV-Vis) | 235 nm | |
Synthesis Workflow
The synthesis of C.I. Disperse Orange 25 is a classic example of diazo coupling, a fundamental reaction in the synthesis of azo dyes. The process involves two main stages: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a coupling component.
Logical Diagram of Synthesis
Caption: Synthesis workflow for C.I. Disperse Orange 25.
Experimental Protocols
While specific, detailed protocols for industrial synthesis are often proprietary, the following sections outline the standard laboratory procedures for the synthesis and characterization of azo dyes like Disperse Orange 25, based on established chemical principles.
Synthesis Protocol
The manufacturing method involves the diazotization of 4-Nitrobenzenamine (p-nitroaniline) followed by its coupling with N-ethyl-N-cyanoethylaniline.
Materials:
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p-Nitroaniline
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Sodium nitrite (NaNO₂)
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Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
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N-ethyl-N-cyanoethylaniline
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Ice
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Water
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Filtration apparatus
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Drying oven
Procedure:
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Diazotization:
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A suspension of p-nitroaniline is prepared in an aqueous solution of hydrochloric or sulfuric acid.
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The mixture is cooled to 0-5 °C in an ice bath with constant stirring.
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A pre-cooled aqueous solution of sodium nitrite is added dropwise to the suspension. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.
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Stirring is continued for 15-30 minutes after the addition is complete to ensure the reaction goes to completion. The completion of diazotization can be checked using starch-iodide paper (excess nitrous acid turns it blue).
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Azo Coupling:
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A solution or fine dispersion of the coupling component, N-ethyl-N-cyanoethylaniline, is prepared in an acidic aqueous medium.
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The cold diazonium salt solution from the previous step is slowly added to the coupling component solution, maintaining the temperature at 0-5 °C.
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The reaction mixture is stirred for several hours until the coupling reaction is complete. The formation of the brightly colored azo dye indicates the progress of the reaction.
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Isolation and Purification:
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The precipitated dye is collected by filtration.
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The filter cake is washed thoroughly with cold water to remove any unreacted starting materials and inorganic salts.
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The purified dye is then dried in an oven at a controlled temperature (e.g., 60-80 °C) and ground to a fine powder.
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Spectroscopic Characterization Protocols
UV-Visible (UV-Vis) Spectroscopy:
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Objective: To determine the wavelength of maximum absorption (λmax), which is characteristic of the dye's chromophore.
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Procedure: A dilute solution of Disperse Orange 25 is prepared in a suitable solvent (e.g., ethanol, acetone, or DMF). The absorbance spectrum is recorded over the UV-Visible range (typically 200-800 nm) using a dual-beam spectrophotometer. The solvent is used as a reference.
Fourier-Transform Infrared (FTIR) Spectroscopy:
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Objective: To identify the key functional groups present in the molecule.
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Procedure: A small amount of the dry dye powder is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹. Expected characteristic peaks include C-H stretches, C≡N (nitrile) stretch, N=N (azo) stretch, C-N stretches, and N-O stretches from the nitro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.
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Procedure: A sample of the dye (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR techniques like COSY and HSQC can be used for unambiguous peak assignments.
Thermal Analysis Protocols
Thermogravimetric Analysis (TGA):
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Objective: To evaluate the thermal stability and decomposition profile of the dye.
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Procedure: A small, accurately weighed sample (5-10 mg) is placed in a TGA crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.
Differential Scanning Calorimetry (DSC):
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Objective: To determine thermal transitions such as melting and decomposition.
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Procedure: A small, weighed sample is sealed in a DSC pan. The sample and an empty reference pan are heated at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured, revealing endothermic (e.g., melting) or exothermic (e.g., decomposition) events.
Structure-Property Relationships
The molecular structure of Disperse Orange 25 directly influences its properties and applications.
Logical Diagram of Structure-Property Relationship
Caption: Relationship between molecular features and properties of Disperse Orange 25.
